Cas no 86308-26-1 (2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
86308-26-1 structure
Product Name:2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:86308-26-1
MF:C12H25BO2
メガワット:212.136704206467
MDL:MFCD08457665
CID:90945
PubChem ID:10921795
Update Time:2025-07-02

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 1-Hexylboronic acid pinacol ester
    • 2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (n-hexyl)B(OC(CH3)2)2
    • 1-hexylboronic acid pinacolate ester
    • 2-(1-hexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(hexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Hexylboronic acid pinacol ester
    • n-hexylboronic acid pinacolester
    • 1-Hexaneboronic acid, cyclic ester with pinacol (6CI)
    • 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 86308-26-1
    • 1,3,2-Dioxaborolane, 2-hexyl-4,4,5,5-tetramethyl-
    • SCHEMBL15928015
    • starbld0018991
    • Hexane-1-boronic Acid Pinacol Ester
    • EN300-1706423
    • Hexylboronic acid pinacol ester, 97%
    • BS-51462
    • DTXSID50448433
    • AKOS028111967
    • E76883
    • MFCD08457665
    • CS-0139357
    • MDL: MFCD08457665
    • インチ: 1S/C12H25BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-10H2,1-5H3
    • InChIKey: LDPMCSWZEGKWLC-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)OB1CCCCCC

計算された属性

  • せいみつぶんしりょう: 212.19500
  • どういたいしつりょう: 212.1947602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1.167 g/mL at 25 °C
  • ふってん: 238.068°C at 760 mmHg
  • フラッシュポイント: 華氏温度:183.2°f< br / >摂氏度:84°C< br / >
  • 屈折率: n20/D 1.426
  • PSA: 18.46000
  • LogP: 3.65890
  • ようかいせい: 混合できないか、水の中で混合しにくい

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報

  • 危険物輸送番号:NA 1993 / PGIII
  • WGKドイツ:3

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KT949-1g
2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 98%
1g
257.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KT949-200mg
2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 98%
200mg
105.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KT949-5g
2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 98%
5g
1062.0CNY 2021-07-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD633155-250mg
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 98%
250mg
¥31.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD633155-1g
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 98%
1g
¥38.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD633155-5g
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 98%
5g
¥174.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD633155-25g
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 98%
25g
¥805.0 2024-04-18
Chemenu
CM217565-5g
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 97%
5g
$100 2022-08-31
Chemenu
CM217565-10g
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 97%
10g
$188 2022-08-31
Chemenu
CM217565-25g
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 97%
25g
$410 2022-08-31

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Triphenylphosphine ,  Cuprous iodide Solvents: Dimethylformamide ;  18 h, 25 °C
リファレンス
Expedient copper-catalyzed borylation reactions using amino acids as ligands
Liu, Meng-Yan; et al, Chinese Chemical Letters, 2015, 26(3), 373-376

合成方法 2

はんのうじょうけん
1.1 Catalysts: Sodium tert-butoxide ,  2564747-00-6 ;  24 h, 60 °C
リファレンス
Manganese-Catalyzed Hydroboration of Terminal Olefins and Metal-Dependent Selectivity in Internal Olefin Isomerization-Hydroboration
Garhwal, Subhash ; et al, Inorganic Chemistry, 2021, 60(1), 494-504

合成方法 3

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Toluene
リファレンス
Rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes with pinacolborane: stereoselective synthesis of vinylboronates
Murata, Miki; et al, Bulletin of the Chemical Society of Japan, 2002, 75(4), 825-829

合成方法 4

はんのうじょうけん
1.1 Catalysts: [2-(Diphenylphosphino-κP)benzenaminato-κN][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2… Solvents: Benzene-d6 ;  40 °C
リファレンス
Addition of a B-H Bond across an Amido-Cobalt Bond: CoII-H-Catalyzed Hydroboration of Olefins
Pang, Maofu; et al, Organometallics, 2018, 37(9), 1462-1467

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium triethylborohydride Catalysts: Iron, [6-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-2,2′-bipyridine-κN1,κN1′]d… ,  (SP-5-54)-[2-[[Bis(1,1-dimethylethyl)phosphino-κP]oxy]-6-(6-methyl-2-pyridinyl-κ… Solvents: Toluene ;  2 h, 23 °C
リファレンス
Iridium complexes of new NCP pincer ligands: catalytic alkane dehydrogenation and alkene isomerization
Jia, Xiangqing; et al, Chemical Communications (Cambridge, 2014, 50(75), 11056-11059

合成方法 6

はんのうじょうけん
リファレンス
Organoboranes. 32. Homologation of alkylboronic esters with methoxy(phenylthio)methyllithium: regio- and stereocontrolled aldehyde synthesis from olefins via hydroboration
Brown, Herbert C.; et al, Journal of the American Chemical Society, 1983, 105(20), 6285-9

合成方法 7

はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  30 min, 50 °C
1.2 24 h, 50 °C
リファレンス
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; et al, Angewandte Chemie, 2021, 60(22), 12298-12303

合成方法 8

はんのうじょうけん
1.1 Reagents: Methanol ,  Potassium tert-butoxide Catalysts: Tricyclohexylphosphine ,  Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, rt
1.2 1 h, 0 °C
リファレンス
Copper(I)-catalyzed carbon-halogen bond-selective boryl substitution of alkyl halides bearing terminal alkene moieties
Iwamoto, Hiroaki; et al, Chemical Communications (Cambridge, 2015, 51(47), 9655-9658

合成方法 9

はんのうじょうけん
リファレンス
Reactions of Fluoroalkanes with Mg-Mg Bonds: Scope, sp3C-F/sp2C-F Coupling and Mechanism
Coates, Greg; et al, Chemistry - A European Journal, 2018, 24(61), 16282-16286

合成方法 10

はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  30 min, 60 °C
1.2 24 h, 60 °C
リファレンス
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; et al, Angewandte Chemie, 2021, 60(22), 12298-12303

合成方法 11

はんのうじょうけん
リファレンス
Organoboranes. 30. Convenient procedures for the synthesis of alkyl- and alkenylboronic acids and esters
Brown, Herbert C.; et al, Organometallics, 1983, 2(10), 1311-16

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium triethylborohydride Catalysts: Iron, [6-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-2,2′-bipyridine-κN1,κN1′]d… ,  (SP-5-54)-[2-[[Bis(1,1-dimethylethyl)phosphino-κP]oxy]-6-(6-methyl-2-pyridinyl-κ… Solvents: Toluene ;  0.5 h, 23 °C
リファレンス
Iridium complexes of new NCP pincer ligands: catalytic alkane dehydrogenation and alkene isomerization
Jia, Xiangqing; et al, Chemical Communications (Cambridge, 2014, 50(75), 11056-11059

合成方法 13

はんのうじょうけん
1.1 Catalysts: Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[(1,2,3,4,5,6-η)-1,3,5-trimethy… ,  2-[[Bis(1,1-dimethylethyl)silyl]methyl]-1,10-phenanthroline ;  20 h, 120 °C
リファレンス
Iridium-Catalyzed C(sp3)-H Borylation Using Silyl-Bipyridine Pincer Ligands
Kawazu, Ryohei; et al, Angewandte Chemie, 2022, 61(22),

合成方法 14

はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine ,  Cuprous iodide Solvents: Dimethylformamide ;  18 h, 25 °C
リファレンス
Alkylboronic Esters from Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides and Pseudohalides
Yang, Chu-Ting; et al, Angewandte Chemie, 2012, 51(2), 528-532

合成方法 15

はんのうじょうけん
1.1 Reagents: Sodium methoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) (1:1) Solvents: 1,4-Dioxane ;  24 h, 25 °C
リファレンス
Alkylboronic Esters from Palladium- and Nickel-Catalyzed Borylation of Primary and Secondary Alkyl Bromides
Yi, Jun; et al, Advanced Synthesis & Catalysis, 2012, 354(9), 1685-1691

合成方法 16

はんのうじょうけん
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  24 h, 25 °C
リファレンス
Suzuki-Miyaura cross-couplings of secondary allylic boronic esters
Glasspoole, Ben W.; et al, Chemical Communications (Cambridge, 2012, 48(9), 1230-1232

合成方法 17

はんのうじょうけん
1.1 Catalysts: 1943723-13-4 Solvents: Benzene-d6 ;  1 h, rt
リファレンス
Diverse Activation Modes in the Hydroboration of Aldehydes and Ketones with Germanium, Tin, and Lead Lewis Pairs
Schneider, Julia; et al, Angewandte Chemie, 2017, 56(1), 333-337

合成方法 18

はんのうじょうけん
1.1 Catalysts: Sodium tert-butoxide ,  2564747-02-8 Solvents: Tetrahydrofuran ;  24 h, 60 °C
リファレンス
Manganese-Catalyzed Hydroboration of Terminal Olefins and Metal-Dependent Selectivity in Internal Olefin Isomerization-Hydroboration
Garhwal, Subhash ; et al, Inorganic Chemistry, 2021, 60(1), 494-504

合成方法 19

はんのうじょうけん
1.1 Catalysts: Sodium tert-butoxide ,  2564747-02-8 Solvents: Tetrahydrofuran ;  24 h, 60 °C
リファレンス
Manganese-Catalyzed Hydroboration of Terminal Olefins and Metal-Dependent Selectivity in Internal Olefin Isomerization-Hydroboration
Garhwal, Subhash ; et al, Inorganic Chemistry, 2021, 60(1), 494-504

合成方法 20

はんのうじょうけん
1.1 Reagents: Sodium triethylborohydride Catalysts: Iron, [6-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-2,2′-bipyridine-κN1,κN1′]d… ,  (SP-5-54)-[2-[[Bis(1,1-dimethylethyl)phosphino-κP]oxy]-6-(6-methyl-2-pyridinyl-κ… Solvents: Toluene ;  2 h, 23 °C
リファレンス
Iridium complexes of new NCP pincer ligands: catalytic alkane dehydrogenation and alkene isomerization
Jia, Xiangqing; et al, Chemical Communications (Cambridge, 2014, 50(75), 11056-11059

合成方法 21

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Magnetite (Fe3O4) (complex with hydroxylated copper dichloride) ,  Cupric chloride (hydroxylated complex with magnetite) Solvents: Methanol ,  Toluene ;  96 h, 60 °C
リファレンス
Impregnated Copper on Magnetite as Recyclable Catalyst for the Addition of Alkoxy Diboron Reagents to C-C Double Bonds
Cano, Rafael; et al, Journal of Organic Chemistry, 2010, 75(10), 3458-3460

合成方法 22

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  24 h, 1 atm, 45 °C
リファレンス
Environmentally responsible, safe, and chemoselective catalytic hydrogenation of olefins: ppm level Pd catalysis in recyclable water at room temperature
Takale, Balaram S.; et al, Green Chemistry, 2020, 22(18), 6055-6061

合成方法 23

はんのうじょうけん
1.1 Catalysts: [2-(Diphenylphosphino-κP)benzenaminato-κN][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2… Solvents: Benzene-d6 ;  40 °C
リファレンス
Addition of a B-H Bond across an Amido-Cobalt Bond: CoII-H-Catalyzed Hydroboration of Olefins
Pang, Maofu; et al, Organometallics, 2018, 37(9), 1462-1467

合成方法 24

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters
Clary, Jacob W.; et al, Journal of Organic Chemistry, 2011, 76(23), 9602-9610

合成方法 25

はんのうじょうけん
リファレンス
Reactions of Fluoroalkanes with Mg-Mg Bonds: Scope, sp3C-F/sp2C-F Coupling and Mechanism
Coates, Greg; et al, Chemistry - A European Journal, 2018, 24(61), 16282-16286

合成方法 26

はんのうじょうけん
1.1 Catalysts: Sodium tert-butoxide ,  2564747-02-8 Solvents: Tetrahydrofuran ;  24 h, 60 °C
リファレンス
Manganese-Catalyzed Hydroboration of Terminal Olefins and Metal-Dependent Selectivity in Internal Olefin Isomerization-Hydroboration
Garhwal, Subhash ; et al, Inorganic Chemistry, 2021, 60(1), 494-504

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

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